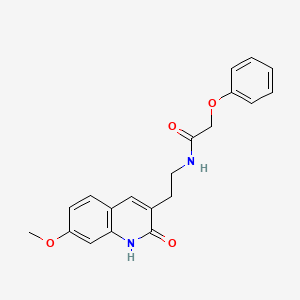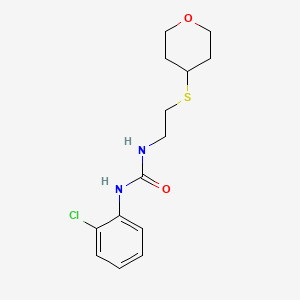
1-(2-chlorophenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, also known as TPU-0033, is a synthetic compound that has been developed for its potential use in medical research. This compound is of particular interest due to its ability to interact with specific receptors in the body, which may have implications for the treatment of various diseases.
Scientific Research Applications
Chemical Recyclization and Derivatives
Recyclization of certain pyrans in the presence of various compounds can yield a range of derivatives, including thiazol, selenazol, dihydropyridine, and tetrahydrothiazolo derivatives. This process highlights the versatility of pyran compounds in synthetic chemistry for producing compounds with potentially diverse applications (Dyachenko, Chernega, & Garasevich, 2005).
Crystal Structure and Analysis
The study of Schiff base derivatives of thio-semicarbazide with a flavanone provides insight into the structural properties of these compounds. The analysis of their crystal structure and the interactions within the crystal lattice can inform the design of materials and compounds with specific physical properties (Zatsu, Maddela, Devi, Singh, & Pradeep, 2019).
Enzyme Inhibition for Medical Applications
Compounds derived from tetrahydro-2H-pyran-2-ones have been found to exhibit inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This suggests potential applications in the development of cholesterol-lowering drugs (Prugh, Alberts, Deana, Gilfillian, Huff, Smith, & Wiggins, 1990).
Hydrogel Formation and Properties
The formation of hydrogels from specific compounds at certain pH levels demonstrates the potential for these materials in drug delivery systems, where the release of the active pharmaceutical ingredient can be controlled by the pH of the surrounding environment (Lloyd & Steed, 2011).
Antibacterial and Antimicrobial Agents
Novel heterocyclic compounds containing sulfonamido moieties have shown high antibacterial activities, indicating their potential as new antibacterial agents. Such compounds can be crucial in the development of new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-12-3-1-2-4-13(12)17-14(18)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHHEPYBCYEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
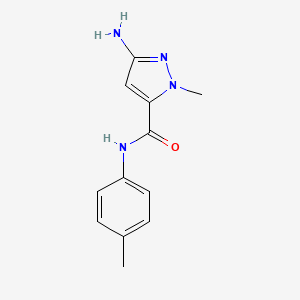
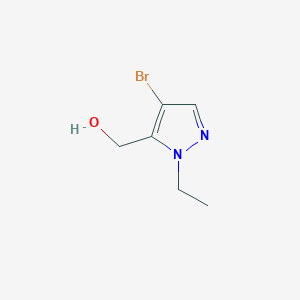
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
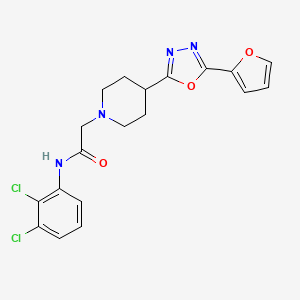
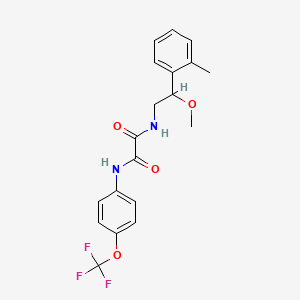


![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)
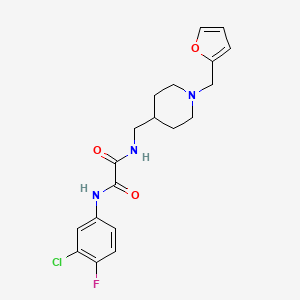

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)
